![molecular formula C11H16N2O2S B2557213 Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate CAS No. 452088-34-5](/img/structure/B2557213.png)
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 452088-34-5 . It has a molecular weight of 240.33 . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The molecular formula of this compound is C11H16N2O2S . The InChI code for this compound is 1S/C11H16N2O2S/c1-3-13-5-4-7-8(6-13)16-10(12)9(7)11(14)15-2/h3-6,12H2,1-2H3 .科学的研究の応用
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate has been widely studied in the scientific research community due to its potential applications in drug development, biochemical studies, and other areas. It has been used as a ligand in various studies, including the synthesis of novel compounds, the study of enzyme-inhibitor interactions, and the development of new drugs. Additionally, this compound has been studied in the areas of cell biology, molecular biology, and gene expression.
作用機序
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate is believed to act as an agonist of the G protein-coupled receptor (GPCR) family. It binds to a specific GPCR, which then activates a signal transduction cascade that leads to the production of various second messengers. These second messengers then activate a variety of downstream pathways, which ultimately leads to the desired biological response.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and the concentration used. In general, it has been shown to modulate the activity of various enzymes, including kinases, phosphatases, and proteases, as well as the expression of various genes. Additionally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
実験室実験の利点と制限
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate has several advantages for lab experiments, including its low cost, high purity, and easy synthesis. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, it also has some limitations, including its relatively low solubility in water and its susceptibility to oxidation.
将来の方向性
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate has a wide range of potential future directions, including its use in drug development, its potential as a biomarker for disease diagnosis, and its potential in the development of new therapeutic agents. Additionally, it has potential applications in the fields of biochemistry, cell biology, and molecular biology. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, more research is needed to explore the potential applications of this compound in the development of novel drugs and therapeutic agents.
合成法
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate can be synthesized using a three-step process, starting with the reaction of 3-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid with methyl iodide and sodium hydride. This reaction yields the corresponding methyl ester, which can then be reduced to the corresponding amine using sodium borohydride. Finally, the amine is reacted with acetic anhydride to yield this compound. This synthesis method has been reported to be reliable and efficient, with yields of up to 95%.
特性
IUPAC Name |
methyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-13-5-4-7-8(6-13)16-10(12)9(7)11(14)15-2/h3-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZJROJNKFKBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2557130.png)
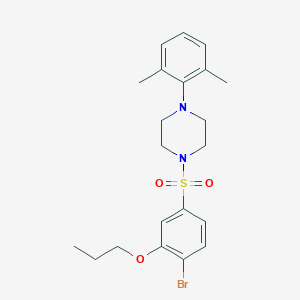

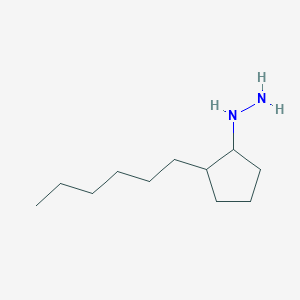
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2557136.png)
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2557137.png)
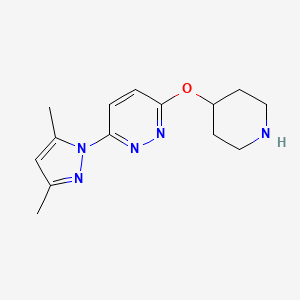

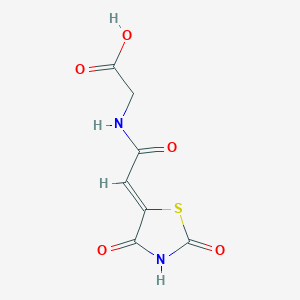
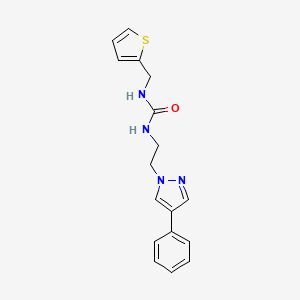
![3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557148.png)
![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557149.png)

